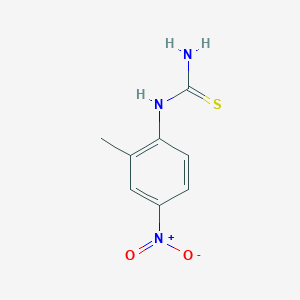
(2-Methyl-4-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-nitrophenyl)thiourea is an organosulfur compound . It is similar to urea, but the oxygen atom is replaced by a sulfur atom . It has applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thioureas and their derivatives are organosulfur compounds that can participate in various organic reactions . They can react with alkyl halides to give isothiouronium salt, which upon further hydrolysis results in the formation of thiol and urea .Wissenschaftliche Forschungsanwendungen
DNA-binding and Biological Activities
(2-Methyl-4-nitrophenyl)thiourea, among other nitrosubstituted acylthioureas, has been studied for its DNA-binding capabilities and biological activities. These include antioxidant, cytotoxic, antibacterial, and antifungal activities, as investigated against various organisms and conditions. This compound, referred to as TU2 in the study, shows significant DNA interaction potential, which could be relevant in anti-cancer research (Tahir et al., 2015).
Biological Activity of Alkyl 4-(Nitrophenyl)-3-Thio-Allophanate
In another study, derivatives of thiourea, including those related to this compound, were synthesized and their biological activities were assessed. These compounds showed the potential to inhibit the growth of Agrobacterium, indicating their use in biological control or as bioactive agents (Zhi & Dong, 1998).
Chemical Characterization and Antioxidant Studies
Further research into nitro substituted thioureas and their copper complexes, including derivatives of this compound, revealed their DNA binding potencies and free radical scavenging activities. These studies contribute to the understanding of these compounds in the context of biochemical and pharmaceutical applications (Patujo et al., 2015).
Reactivities of Aminothiazole Derivatives
The study of 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea, a compound structurally related to this compound, provides insights into the reactivities of such derivatives towards environmentally significant ions. This research could pave the way for applications in environmental monitoring and remediation (Phukan & Baruah, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methyl-4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNRUQPEWBJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
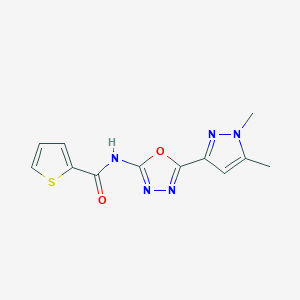
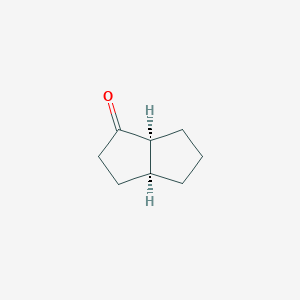
![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)
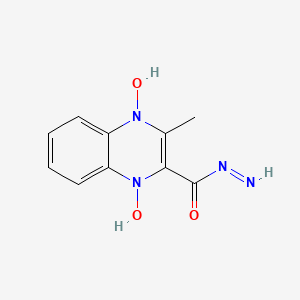
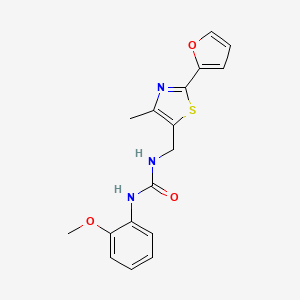
![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)


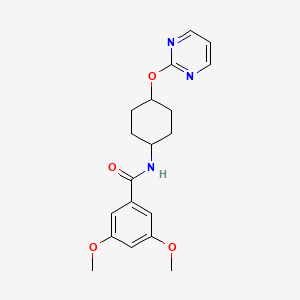
![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2730852.png)


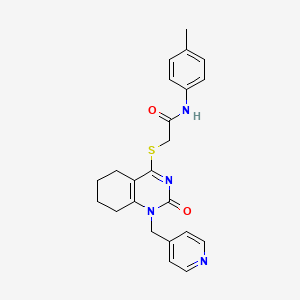
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one](/img/structure/B2730859.png)
